molecular formula C13H12N4O2S B245923 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B245923
M. Wt: 288.33 g/mol
InChI Key: UZPWTPOEFJVBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring, a triazine ring, and a methylphenoxy group.

Mechanism of Action

The exact mechanism of action of 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-oxidant effects by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its potential to exhibit multiple biological effects. This makes it a versatile compound that can be used in various research studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One potential direction is the development of new derivatives of this compound that exhibit improved solubility and biological activity. Another potential direction is the study of its potential applications in the field of material science, such as the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a versatile compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 2-methylphenol with thiosemicarbazide in the presence of hydrochloric acid to form 2-methylthiosemicarbazone. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate to form the desired product.

Scientific Research Applications

3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. In agriculture, it has been studied for its potential use as a plant growth regulator. In material science, it has been studied for its potential use in the development of new materials.

properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

3-methyl-7-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C13H12N4O2S/c1-8-5-3-4-6-10(8)19-7-11-16-17-12(18)9(2)14-15-13(17)20-11/h3-6H,7H2,1-2H3

InChI Key

UZPWTPOEFJVBPE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=O)C(=NN=C3S2)C

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=O)C(=NN=C3S2)C

Origin of Product

United States

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